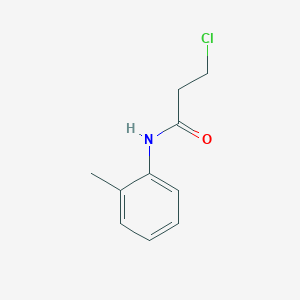

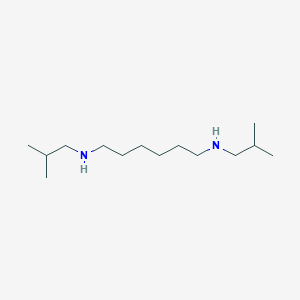

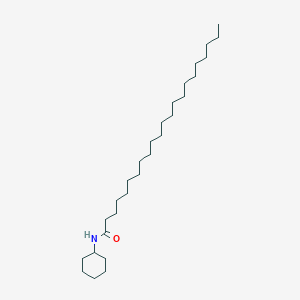

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

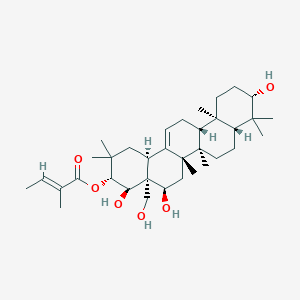

24,25-epoxy Cholesterol: is an oxysterol , specifically the most abundant oxysterol in the mouse ventral midbrain . Oxysterols are cholesterol derivatives formed by enzymatic or non-enzymatic oxidation of cholesterol. This compound plays a crucial role in various biological processes.

Preparation Methods

The synthetic routes for 24,25-epoxy Cholesterol involve the oxidation of cholesterol at the 24-25 position to form the corresponding epoxide. The reaction conditions and specific methods may vary, but the overall process aims to introduce the oxygen atom into the cholesterol backbone.

As for industrial production, details are limited, but researchers have explored enzymatic and chemical approaches. Further optimization is needed for large-scale production.

Chemical Reactions Analysis

Oxidation: The key reaction involves the conversion of cholesterol to 24,25-epoxy Cholesterol. Common reagents include peracids or metal-catalyzed oxidants.

Reduction: The reverse reaction, converting 24,25-epoxy Cholesterol back to cholesterol, is also relevant.

Substitution: The epoxide group can undergo nucleophilic substitution reactions.

Major Products: The primary product is 24,25-epoxy Cholesterol itself.

Scientific Research Applications

24,25-epoxy Cholesterol has diverse applications:

Neurodevelopment: It activates liver X receptors (LXRs) in the developing ventral midbrain, promoting stem cell differentiation into dopaminergic neurons.

Immunomodulation: It inhibits IL-6 production and degranulation of mast cells expressing LXRβ.

Cancer Research: Elevated levels are observed in gastric cancer tissues, and it inhibits proliferation of HGC-27 gastric cancer cells.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with LXRs and other cellular pathways.

Comparison with Similar Compounds

24,25-epoxy Cholesterol stands out due to its unique structure. Similar compounds include other oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol.

Properties

IUPAC Name |

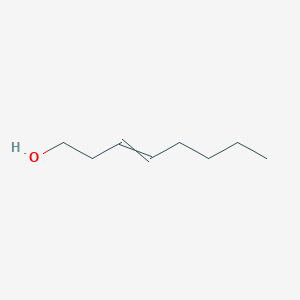

N,N'-bis(2-methylpropyl)hexane-1,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c1-13(2)11-15-9-7-5-6-8-10-16-12-14(3)4/h13-16H,5-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRQCWUIJWVNNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCCCCCNCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075189 |

Source

|

| Record name | 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16121-92-9 |

Source

|

| Record name | 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016121929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N'-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B98051.png)